![molecular formula C14H20O6S2 B14390394 1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene CAS No. 89802-99-3](/img/structure/B14390394.png)
1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene is a chemical compound known for its unique structure and properties It features a cyclohexa-1,3-diene ring substituted with two ethenesulfonylmethoxy groups and two methyl groups at the 5,5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene typically involves the reaction of 5,5-dimethylcyclohexa-1,3-diene with ethenesulfonylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the ethenesulfonylmethanol, facilitating its nucleophilic attack on the cyclohexa-1,3-diene ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethenesulfonylmethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce ethyl-substituted cyclohexa-1,3-diene.
Scientific Research Applications
1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene involves its interaction with various molecular targets. The ethenesulfonyl groups can participate in electrophilic and nucleophilic reactions, making the compound a versatile intermediate in chemical synthesis. The cyclohexa-1,3-diene ring provides a stable framework that can undergo various transformations, facilitating the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[(methylsulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene
- 1,3-Bis[(ethenesulfonyl)methoxy]benzene
- 1,3-Bis[(ethenesulfonyl)methoxy]cyclohexane
Uniqueness
1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene is unique due to the presence of both ethenesulfonylmethoxy groups and the dimethyl-substituted cyclohexa-1,3-diene ring. This combination of functional groups and structural features provides distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
89802-99-3 |
|---|---|
Molecular Formula |
C14H20O6S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,3-bis(ethenylsulfonylmethoxy)-5,5-dimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C14H20O6S2/c1-5-21(15,16)10-19-12-7-13(9-14(3,4)8-12)20-11-22(17,18)6-2/h5-8H,1-2,9-11H2,3-4H3 |
InChI Key |
NLWYBGJSRMQOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=C1)OCS(=O)(=O)C=C)OCS(=O)(=O)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


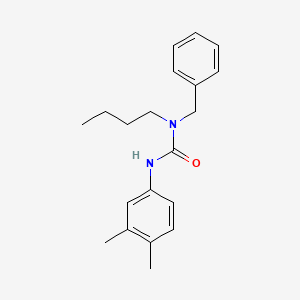
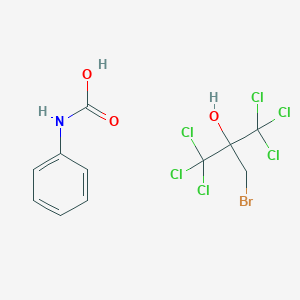
![N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14390316.png)
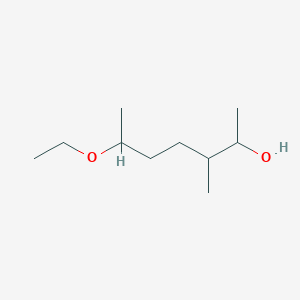
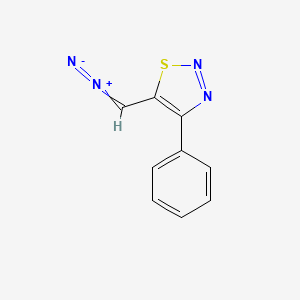
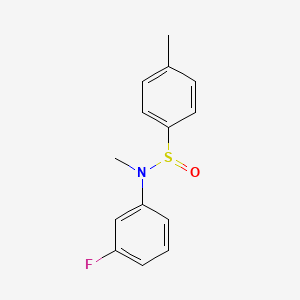
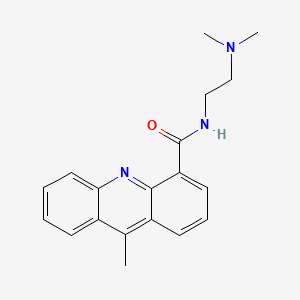
![2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14390347.png)
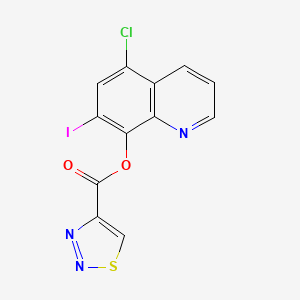
![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)
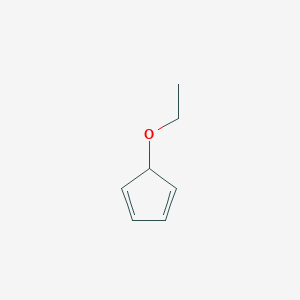
![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)
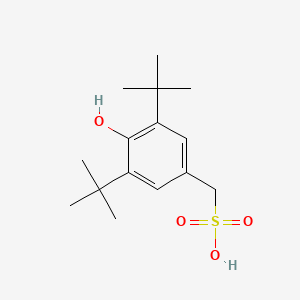
![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)
